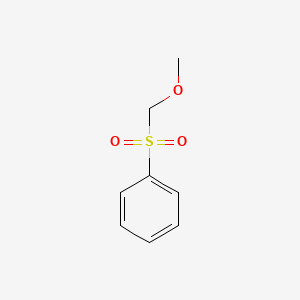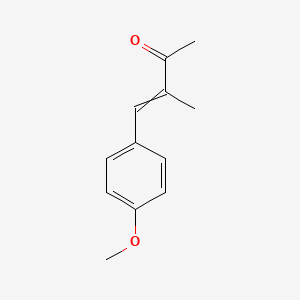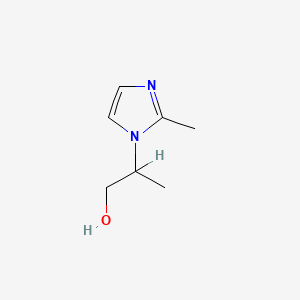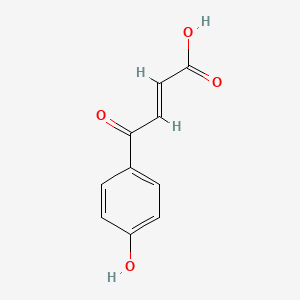
4-HYDROXYBENZOYLACRYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXYBENZOYLACRYLIC ACID is an organic compound that belongs to the class of phenylbutanoids. It is characterized by the presence of a hydroxyphenyl group attached to a but-2-enoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXYBENZOYLACRYLIC ACID can be achieved through several methods. One common approach involves the reaction of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts. This method yields the desired product with a selectivity of over 75% . Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of solid acid catalysts and efficient purification techniques are crucial in ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXYBENZOYLACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxyphenylbutanones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include quinones, hydroxyphenylbutanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-HYDROXYBENZOYLACRYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-HYDROXYBENZOYLACRYLIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvic acid: This compound is an intermediate in the metabolism of phenylalanine and tyrosine.
4-Hydroxyphenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
Ferulic Acid Derivatives: These compounds are known for their anticoagulant and antioxidant properties.
Uniqueness
4-HYDROXYBENZOYLACRYLIC ACID is unique due to its diverse range of applications and its ability to undergo various chemical reactions. Its inhibitory effects on key enzymes and its use in the flavoring industry further distinguish it from similar compounds.
Properties
IUPAC Name |
(E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBGQDCRBYBMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86690-79-1 |
Source


|
| Record name | NSC400878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
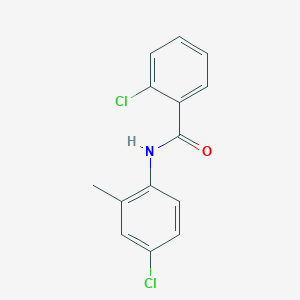
![4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B1634217.png)
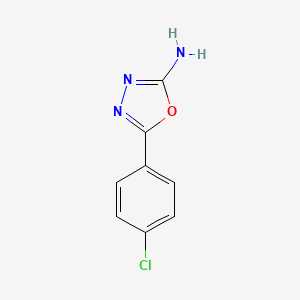
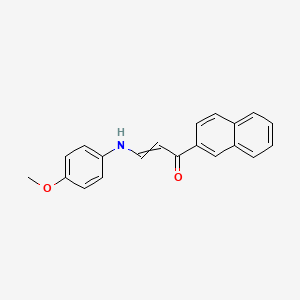
![[2,5-Dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-3-yl]-methanol](/img/structure/B1634226.png)
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1634227.png)

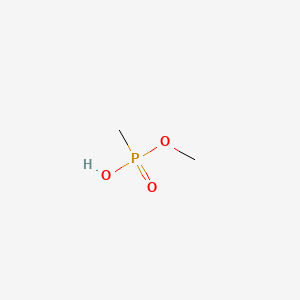
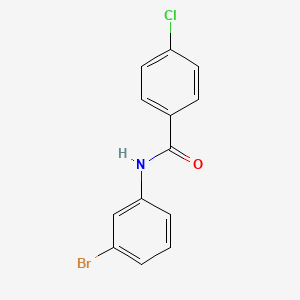
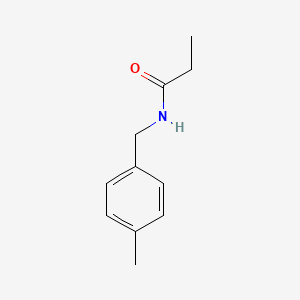
![5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-](/img/structure/B1634243.png)
